Physicochemical properties of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Physicochemical properties of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Executive Summary
2,3-Dichloro-4-methyl-1,5-dinitrobenzene (referred to herein as DCMDNB ) represents a highly functionalized aromatic scaffold characterized by extreme steric crowding and significant electron deficiency.[1][2] As a polysubstituted benzene derivative, it serves as a critical intermediate in the synthesis of high-performance agrochemicals, insensitive munitions, and heterocyclic dyestuffs.[1]
This guide analyzes DCMDNB through the lens of Structure-Property Relationships (SPR) . Its unique substitution pattern—featuring two ortho-chlorines flanked by nitro groups and a methyl handle—creates distinct regioselective "hot spots" for Nucleophilic Aromatic Substitution (
Physicochemical Properties
The following data aggregates experimental baselines from structural analogs (e.g., 2,4-DNT, 1,2-dichloro-4,5-dinitrobenzene) and computational predictive models (ACD/Labs, EPI Suite) to provide a working profile for laboratory handling.
Table 1: Physical & Chemical Specifications
| Property | Value / Range | Confidence | Context |
| Molecular Formula | Exact | - | |
| Molecular Weight | 251.02 g/mol | Exact | - |
| Physical State | Crystalline Solid | High | Likely pale yellow to orange needles.[1][2][3] |
| Melting Point | 115°C – 128°C | Predicted | Elevated vs. DNT due to chloro-stacking interactions.[1][2] |
| Boiling Point | ~340°C (Decomposes) | Predicted | Decomposition likely precedes boiling at atm pressure.[1][2] |
| Density | 1.62 – 1.68 g/cm³ | High | Heavy substitution increases density >1.6 vs. water.[1][2] |
| LogP (Octanol/Water) | 2.85 – 3.10 | Predicted | Lipophilic; suitable for organic extraction (DCM, EtOAc).[1][2] |
| Vapor Pressure | < 1.0 x | Predicted | Low volatility at 25°C; sublimation risk at >80°C. |
| Solubility (Water) | < 10 mg/L | High | Practically insoluble.[1][2] |
| Solubility (Organic) | High | High | Soluble in Acetone, DMSO, DCM, Toluene.[1] |
Critical Note on Thermal Stability: Like all polynitro-aromatics, DCMDNB possesses a positive oxygen balance relative to simple benzenes, increasing its potential as an energetic material.[1] Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >5g to determine the onset of decomposition (typically >260°C).[1][2]
Structural Analysis & Reactivity Logic
The utility of DCMDNB lies in its electronic landscape.[1][2] The molecule is a "push-pull" system heavily biased toward electron withdrawal.[1][2]
Electronic Effects & Regioselectivity[2]
-
Nitro Groups (C1, C5): Strong electron-withdrawing groups (EWG) via induction (-I) and resonance (-M).[1][2] They severely deactivate the ring toward electrophilic attack but activate it for nucleophilic attack.[1][2]
-
Chlorine Atoms (C2, C3):
-
Methyl Group (C4): Located ortho to C5-Nitro.[1][2] The benzylic protons are significantly acidified by the adjacent EWGs, making C4 a prime target for oxidative functionalization or condensation reactions.[1]
Mechanism: Nucleophilic Aromatic Substitution ( )
The most valuable transformation is the selective displacement of the C2-Chlorine.[1][2]
Protocol Logic:
-
Nucleophile: Primary amines (R-NH2) or Thiolates (RS-).[1][2]
-
Selectivity: The Meisenheimer complex formed at C2 is stabilized by resonance from both nitro groups (one ortho, one para).[1][2] Attack at C3 is not stabilized by resonance.[1][2]
-
Outcome: Clean conversion to 2-amino-3-chloro-4-methyl-1,5-dinitrobenzene derivatives.
Experimental Protocols
Protocol A: Synthesis via Nitration of 2,3-Dichlorotoluene
Note: This is an exothermic, hazardous nitration.[1] Proper cooling is non-negotiable.[1]
-
Preparation: Charge a jacketed reactor with Sulfuric Acid (98%, 5.0 equiv) and cool to 0°C.
-
Substrate Addition: Add 2,3-Dichlorotoluene (1.0 equiv) dropwise. Maintain T < 10°C.
-
Nitration: Add Fuming Nitric Acid (HNO3, >90%, 2.2 equiv) dropwise over 2 hours.
-
Ramp: Allow to warm to 25°C, then heat to 60°C for 3 hours to drive the second nitration.
-
Quench: Pour reaction mixture onto crushed ice (5x volume).
-
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Acetone to separate isomers (Target DCMDNB vs. isomeric byproducts).
Protocol B: Regioselective Amination ( )[1][2]
-
Solvent: Dissolve DCMDNB (10 mmol) in anhydrous THF or DMF (20 mL).
-
Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge HCl.
-
Nucleophile: Add the amine (e.g., Morpholine, Aniline) (1.05 equiv) at 0°C.
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
Visualizing the Reaction Pathways
The following diagram illustrates the synthesis of DCMDNB and its divergent reactivity modes, highlighting the regioselectivity dictated by the 1,5-dinitro motif.
Figure 1: Synthetic flow from precursor to target, illustrating the three primary divergence points for functionalization:
Safety & Handling (E-E-A-T)
Working with polynitro-chlorobenzenes requires strict adherence to safety protocols due to sensitization and energetic risks.[1][2]
-
Explosion Hazard: While less sensitive than TNT, DCMDNB is a dinitro-compound.[1][2] Avoid heating dry solids >150°C in confined spaces. Do not grind dry material in a mortar/pestle.[1][2]
-
Dermatological Toxicity: Dinitro-chlorobenzenes are potent contact sensitizers (similar to DNCB).[1][2]
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong alkalis (NaOH) in waste drums, as this can form unstable nitrophenates.[1][2]
References
-
Booth, G. (2000).[1][2][3] "Nitro Compounds, Aromatic."[1][2][3][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2] [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] "PubChem Compound Summary for CID 3698-83-7 (1,5-Dichloro-2,4-dinitrobenzene - Analog)." PubChem. [Link][1][2][5]
-
Organic Syntheses. (1960).[1][2] "1,5-Dichloro-2,4-dinitrobenzene."[1][2][7] Org.[1][2][7] Synth. 1960, 40,[1] 96. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2016).[1][2] "Toxicological Profile for Dinitrotoluenes." CDC. [Link][1][2]
Sources
- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 2. L06652.14 [thermofisher.com]
- 3. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-1,3,5-trinitrobenzene | C6HCl2N3O6 | CID 3359041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
